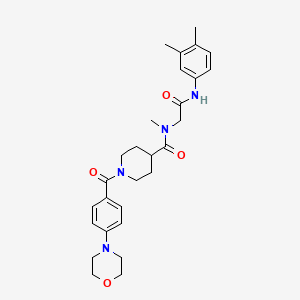
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a morpholine ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dimethylaniline and 4-morpholinobenzoyl chloride. These intermediates are then subjected to various reaction conditions, including:
Amidation: The reaction between 3,4-dimethylaniline and an appropriate acylating agent to form an amide bond.
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functional Group Modification: Introduction of the morpholine ring and other functional groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications, such as in the development of new drugs.
Industry: Potential use in the synthesis of advanced materials or as a precursor for other valuable compounds.
作用機序
The mechanism of action of N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine carboxamides and morpholine derivatives, such as:
- N-(2-(Phenylamino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
- N-(2-((4-Methylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
Uniqueness
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C28H36N4O4 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
N-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-methyl-1-(4-morpholin-4-ylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C28H36N4O4/c1-20-4-7-24(18-21(20)2)29-26(33)19-30(3)27(34)23-10-12-32(13-11-23)28(35)22-5-8-25(9-6-22)31-14-16-36-17-15-31/h4-9,18,23H,10-17,19H2,1-3H3,(H,29,33) |
InChIキー |
YSKIOYBWRJSTOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



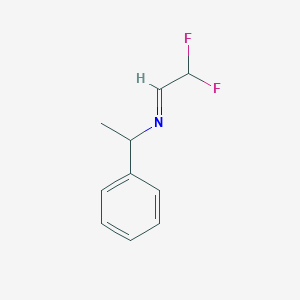
![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)
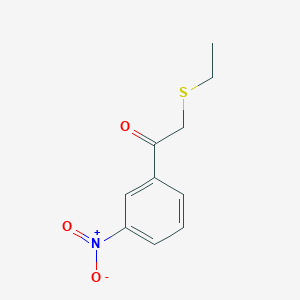

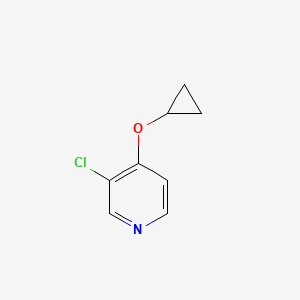

![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)

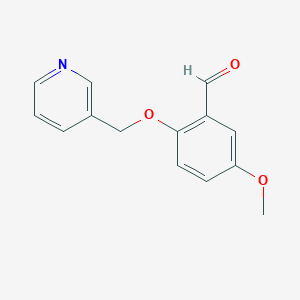
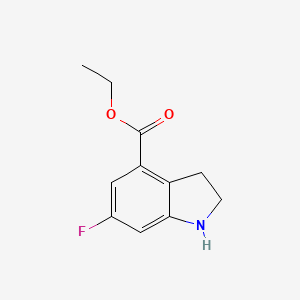
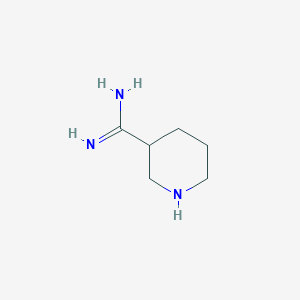

![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
